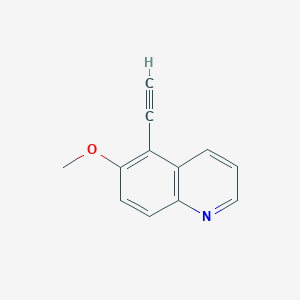
5-Ethynyl-6-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-6-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of an ethynyl group at the 5-position and a methoxy group at the 6-position of the quinoline ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-6-methoxyquinoline typically involves the cyclization of appropriate precursors. One common method is the transition-metal catalyzed cyclization of o-aminobenzyl alcohols with ketones, yielding quinoline derivatives . Another approach involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid using phosphorus oxychloride as a catalyst and solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethynyl-6-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethynyl-6-methoxyquinoline has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-ethynyl-6-methoxyquinoline involves its interaction with cellular components to induce oxidative stress. The compound can decrease the glutathione/glutathione disulfide ratio, leading to oxidative DNA damage and cell cycle arrest . This redox imbalance triggers apoptosis in cancer cells, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
6-Methoxyquinoline: Shares the methoxy group but lacks the ethynyl group, resulting in different chemical properties.
5-Methoxyquinoline: Similar structure but with a methoxy group at the 5-position instead of an ethynyl group.
Uniqueness: 5-Ethynyl-6-methoxyquinoline’s unique combination of the ethynyl and methoxy groups imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H9NO |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
5-ethynyl-6-methoxyquinoline |
InChI |
InChI=1S/C12H9NO/c1-3-9-10-5-4-8-13-11(10)6-7-12(9)14-2/h1,4-8H,2H3 |
InChI-Schlüssel |
MXYBFMFLQDYHAF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)N=CC=C2)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


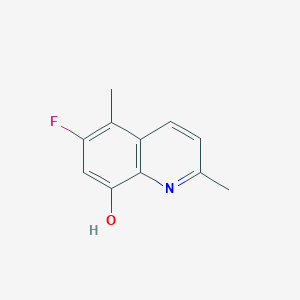

![3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11908441.png)
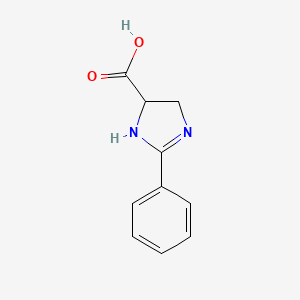

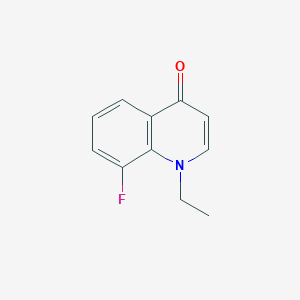
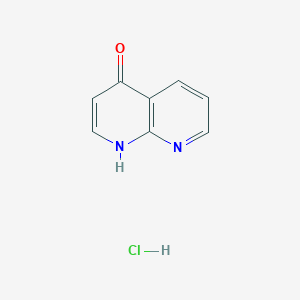

![5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11908466.png)

![N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B11908491.png)



